Cas no 81224-16-0 (7-Bromo-4-methoxy-1H-indole)

7-Bromo-4-methoxy-1H-indole is a halogenated indole derivative with a bromine substitution at the 7-position and a methoxy group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its bromine moiety enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methoxy group provides electronic modulation for further functionalization. The indole scaffold is widely recognized for its biological relevance, making this derivative valuable in medicinal chemistry research. High purity grades ensure consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to potential sensitivity.
7-Bromo-4-methoxy-1H-indole structure
7-Bromo-4-methoxy-1H-indole structure
商品名:7-Bromo-4-methoxy-1H-indole
CAS番号:81224-16-0
MF:C9H8BrNO
メガワット:226.06992149353
MDL:MFCD04037872
CID:986512
PubChem ID:3695499

7-Bromo-4-methoxy-1H-indole 化学的及び物理的性質

名前と識別子

    • 7-Bromo-4-methoxyindole
    • 7-Bromo-4-methoxy-1H-indole
    • 1H-Indole, 7-bromo-4-methoxy-
    • 4-methoxyl-7-bromoindole
    • 4-methoxy-7-bromo-indole
    • WWKHWWGUJPWWDF-UHFFFAOYSA-N
    • 2615AC
    • FCH1366724
    • AX8110369
    • BB 0260614
    • 7-Bromo-4-methoxy-1H-indole (ACI)
    • 4-Methoxy-7-bromoindole
    • SCHEMBL594175
    • EN300-111273
    • DTXCID90346020
    • O11636
    • DS-12944
    • SY103920
    • PB43493
    • CS-0050074
    • J-519144
    • DB-075748
    • 81224-16-0
    • MFCD04037872
    • AKOS015834744
    • DTXSID60395161
    • MDL: MFCD04037872
    • インチ: 1S/C9H8BrNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3
    • InChIKey: WWKHWWGUJPWWDF-UHFFFAOYSA-N
    • ほほえんだ: BrC1C2=C(C=CN2)C(OC)=CC=1

計算された属性

  • せいみつぶんしりょう: 224.97893g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.7
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 224.97893g/mol
  • 単一同位体質量: 224.97893g/mol
  • 水素結合トポロジー分子極性表面積: 25Ų
  • 重原子数: 12
  • 複雑さ: 165
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • PSA: 25.02000
  • LogP: 2.93900

7-Bromo-4-methoxy-1H-indole セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H317
  • 警告文: P280
  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:Sealed in dry,Room Temperature

7-Bromo-4-methoxy-1H-indole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Bromo-4-methoxy-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D585864-100mg
7-bromo-4-methoxy-1H-indole
81224-16-0 97%
100mg
$120 2023-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB125710-250MG
7-bromo-4-methoxy-1H-indole
81224-16-0 97%
250MG
¥ 1,280.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB125710-500MG
7-bromo-4-methoxy-1H-indole
81224-16-0 97%
500MG
¥ 2,131.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB125710-5G
7-bromo-4-methoxy-1H-indole
81224-16-0 97%
5g
¥ 9,603.00 2023-04-13
Enamine
EN300-111273-0.5g
7-bromo-4-methoxy-1H-indole
81224-16-0 95%
0.5g
$647.0 2023-10-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TX884-50mg
7-Bromo-4-methoxy-1H-indole
81224-16-0 95%
50mg
332.0CNY 2021-08-04
abcr
AB485146-1 g
7-Bromo-4-methoxy-1H-indole, 95%; .
81224-16-0 95%
1g
€595.90 2023-04-20
Fluorochem
225228-250mg
7-Bromo-4-methoxyindole
81224-16-0 95%
250mg
£148.00 2022-02-28
Enamine
EN300-111273-10.0g
7-bromo-4-methoxy-1H-indole
81224-16-0 95%
10g
$3561.0 2023-05-26
Chemenu
CM146729-1g
7-Bromo-4-methoxyindole
81224-16-0 95%+
1g
$*** 2023-03-31

7-Bromo-4-methoxy-1H-indole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  < 5 °C
リファレンス
Rapid synthesis of diversely functionalized 3,4,7-trisubstituted indoles
Grant, Seth W.; et al, Tetrahedron Letters, 2011, 52(26), 3376-3378

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  -40 °C; 1.5 h, -40 °C; -40 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Field-based affinity optimization of a novel azabicyclohexane scaffold HIV-1 entry inhibitor
Meuser, Megan E.; et al, Molecules, 2019, 24(8),

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Synthesis of 7-substituted indole derivative
Kim, Phieo Ta; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1373-7

7-Bromo-4-methoxy-1H-indole Raw materials

7-Bromo-4-methoxy-1H-indole Preparation Products

7-Bromo-4-methoxy-1H-indole 関連文献

7-Bromo-4-methoxy-1H-indoleに関する追加情報

7-Bromo-4-methoxy-1H-indole: A Comprehensive Overview

7-Bromo-4-methoxy-1H-indole, also known by its CAS number CAS No. 81224-16-0, is a significant compound in the field of organic chemistry. This indole derivative has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of an indole ring system with a bromine atom at the 7-position and a methoxy group at the 4-position, making it a valuable compound for both academic and industrial research.

The synthesis of 7-Bromo-4-methoxy-1H-indole involves a series of well-established organic reactions, including Friedel-Crafts alkylation and bromination. Recent advancements in catalytic methods have further optimized the synthesis process, enhancing yield and purity. These improvements have made the compound more accessible for large-scale production, which is crucial for its application in drug discovery and material science.

One of the most promising areas of research involving 7-Bromo-4-methoxy-1H-indole is its role in medicinal chemistry. The compound has been investigated for its potential as a lead molecule in the development of new pharmaceutical agents. Studies have shown that it exhibits significant bioactivity, particularly in anti-inflammatory and anti-cancer assays. For instance, recent research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammation pathways, suggesting its potential as a therapeutic agent.

In addition to its medicinal applications, 7-Bromo-4-methoxy-1H-indole has found utility in materials science. Its aromatic structure and functional groups make it an ideal candidate for use in organic electronics. Researchers have explored its properties as a component in organic light-emitting diodes (OLEDs) and solar cells. A study conducted at the University of California revealed that incorporating this compound into OLED structures significantly improves device efficiency and stability, highlighting its potential in next-generation electronic devices.

The structural versatility of 7-Bromo-4-methoxy-1H-indole also makes it a valuable tool in chemical biology. Its ability to act as a scaffold for further functionalization has led to its use in various biochemical assays. For example, recent studies have utilized this compound as a probe to study protein-ligand interactions, providing insights into complex biological systems.

From an environmental perspective, the synthesis and application of CAS No. 81224-16-0 are being scrutinized for their sustainability. Efforts are underway to develop greener synthesis routes that minimize waste and reduce energy consumption. These initiatives align with global trends toward sustainable chemistry practices, ensuring that the compound's production remains environmentally friendly while maintaining high standards of quality.

In conclusion, 7-Bromo-4-methoxy-1H-indole, or CAS No. 81224-16-0, stands as a testament to the versatility and importance of indole derivatives in modern chemistry. Its applications span across medicinal chemistry, materials science, and chemical biology, with ongoing research continually uncovering new potentials. As advancements in synthetic methods and application development continue, this compound is poised to play an even more significant role in shaping future innovations across various scientific disciplines.

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